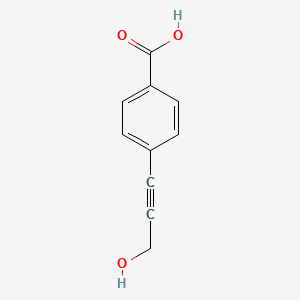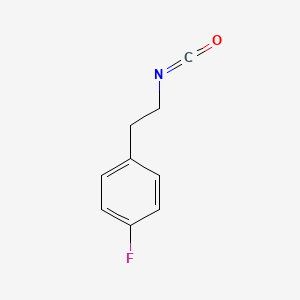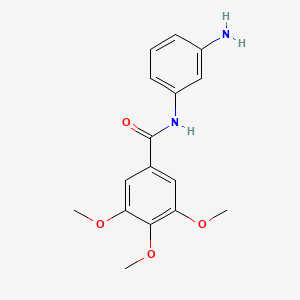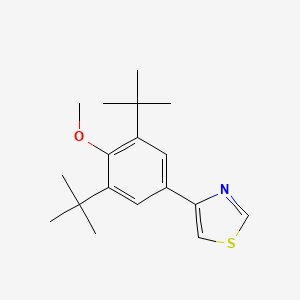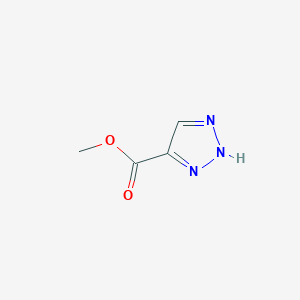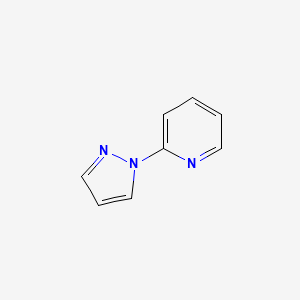
2-(1H-pyrazol-1-yl)pyridine
概要
説明
2-(1H-pyrazol-1-yl)pyridine is a chemical compound with the molecular formula C8H7N3 . It is a compound that has been used in various scientific research and studies .
Synthesis Analysis
The synthesis of 2-(1H-pyrazol-1-yl)pyridine has been achieved through various methods. One approach involves the Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .Molecular Structure Analysis
The molecular structure of 2-(1H-pyrazol-1-yl)pyridine is characterized by a pyrazole ring attached to a pyridine ring . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
2-(1H-pyrazol-1-yl)pyridine has been involved in various chemical reactions. For instance, it has been used in Rh(III)-catalyzed C–H functionalization reactions with internal alkynes . This reaction provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Physical And Chemical Properties Analysis
2-(1H-pyrazol-1-yl)pyridine is a powder with a melting point of 35-40°C . It has a molecular weight of 145.16 .科学的研究の応用
C–H Bond Functionalization
“2-(1H-pyrazol-1-yl)pyridine” is used in Rhodium (III)-catalyzed C–H bond functionalization with internal alkynes. This process allows for the divergent synthesis of either C–H alkenylation products or indazole products, offering a straightforward method for creating complex molecules in moderate to good yields .
Synthesis of Pyrimidine Derivatives
This compound is also involved in the synthesis of pyrimidine derivatives, which are important in various fields of chemical research. Products related to “2-(1H-pyrazol-1-yl)pyrimidine” are available for scientific research, indicating its utility in this area .
作用機序
Target of Action
The primary target of 2-(1H-pyrazol-1-yl)pyridine is the Rhodium (III) ion . This compound acts as a ligand, binding to the Rhodium (III) ion in a process known as C–H bond functionalization . The Rhodium (III) ion plays a crucial role in catalyzing this reaction .
Mode of Action
2-(1H-pyrazol-1-yl)pyridine interacts with its target, the Rhodium (III) ion, through a process known as C–H bond functionalization . This process is controlled by the solvent and leads to the synthesis of either C–H alkenylation products or indazole products . The choice between these two products is determined by the conditions of the reaction .
Biochemical Pathways
The biochemical pathway affected by 2-(1H-pyrazol-1-yl)pyridine involves the functionalization of the C–H bond . This process leads to the divergent synthesis of either C–H alkenylation products or indazole products . These products can then participate in various biochemical reactions, contributing to the downstream effects of 2-(1H-pyrazol-1-yl)pyridine.
Pharmacokinetics
The compound’s interaction with the rhodium (iii) ion suggests that it may have significant bioavailability .
Result of Action
The result of the action of 2-(1H-pyrazol-1-yl)pyridine is the production of either C–H alkenylation products or indazole products . These products are synthesized in moderate to good yields . The specific molecular and cellular effects of these products depend on their subsequent interactions and reactions within the biochemical system.
Action Environment
The action of 2-(1H-pyrazol-1-yl)pyridine is influenced by the environmental conditions of the reaction, particularly the solvent used . The solvent controls the C–H bond functionalization, determining whether C–H alkenylation products or indazole products are synthesized . Therefore, the efficacy and stability of 2-(1H-pyrazol-1-yl)pyridine are dependent on the specific conditions of the reaction environment .
Safety and Hazards
将来の方向性
The future directions for the use of 2-(1H-pyrazol-1-yl)pyridine could involve its use in the development of new synthetic methods and in the synthesis of complex molecules . Its use in Rh(III)-catalyzed C–H functionalization reactions suggests potential applications in the synthesis of pharmaceuticals and other biologically active compounds .
特性
IUPAC Name |
2-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-5-9-8(4-1)11-7-3-6-10-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTPHXNBKRVYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415870 | |
| Record name | 2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)pyridine | |
CAS RN |
25700-11-2 | |
| Record name | 2-(1H-Pyrazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25700-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Pyrazolyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


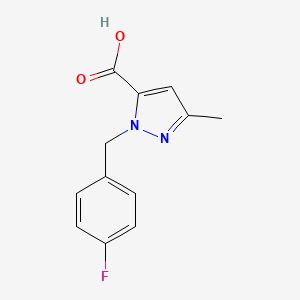
![4-[2-[(3-fluorophenyl)methylidene]hydrazinyl]benzoic Acid](/img/structure/B1336037.png)

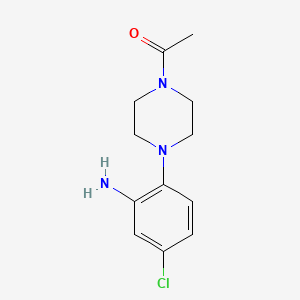
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)
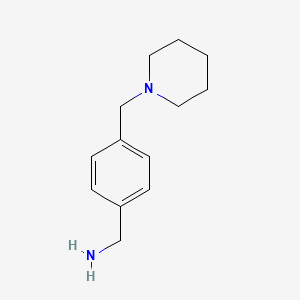
![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)
